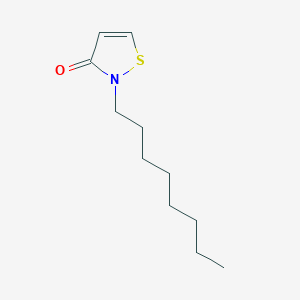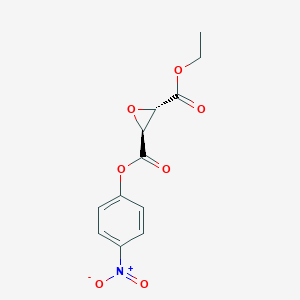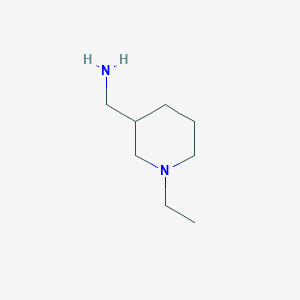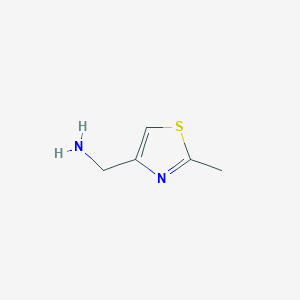
6-ブロモ-2,3-ジクロロキノキサリン
説明
Synthesis Analysis
The synthesis of 6-Bromo-2,3-dichloroquinoxaline and its derivatives involves complex reactions that yield various compounds. For instance, the reaction of 2,3-dichloroquinoxaline with malononitrile and ethyl cyanoacetate produces a variety of 3-chloro-2-(cyanomethylene)-1,2-dihydroquinoxaline derivatives. This reaction showcases the versatility of dichloroquinoxaline in synthesizing novel compounds with potential applications in various fields (Obafemi & Pfleiderer, 2004).
Molecular Structure Analysis
The molecular structure of halogenated quinoxalines, including 6-Bromo-2,3-dichloroquinoxaline, is typically determined using spectroscopic methods and X-ray diffraction. These techniques provide insights into the arrangement of atoms within the molecule and the electronic properties that govern its reactivity and interactions with other molecules. For instance, studies on similar compounds have utilized NMR spectroscopy, X-ray diffraction, and DFT calculations to elucidate their structures and understand the effects of halogenation on their molecular properties (Zhou et al., 2022).
Chemical Reactions and Properties
6-Bromo-2,3-dichloroquinoxaline participates in various chemical reactions, reflecting its rich chemistry. Its halogen atoms make it a reactive compound capable of undergoing substitution reactions, contributing to the synthesis of a wide range of quinoxaline derivatives. For example, the displacement reactions of 2,3-dichloro-6-nitroquinoxaline lead to the synthesis of s-triazolo[3,4-a]quinoxalines, demonstrating the compound's utility in creating heterocyclic compounds with potential pharmacological activities (Nagarajan et al., 1986).
科学的研究の応用
生物活性
キノキサリンは、N-ヘテロ環式化合物のクラスであり、重要な生物学的薬剤です . それらは、抗真菌、抗菌、抗ウイルス、および抗菌などのいくつかの顕著な薬理学的効果を持っています . キノキサリン誘導体は、多様な治療用途を持ち、癌細胞、エイズ、植物ウイルス、統合失調症の治療に使用される薬物の重要な成分となっています .
医薬品化学
キノキサリンは、感染症の治療に不可欠な部分です . SARS-COVID 19による現在のパンデミック状況により、現在および近い将来のために、致命的な病原体(バクテリア、真菌、ウイルス)と戦うための薬物を合成することが不可欠となっています .
グリーンケミストリー
研究者らは、グリーンケミストリーとコスト効率の高い方法に重点を置いて、数多くの合成経路を開発してきました . このアプローチは環境に優しく、持続可能であるため、6-ブロモ-2,3-ジクロロキノキサリンの応用にとって有望な分野となっています。
キノキサリン誘導体の合成
6-ブロモ-2,3-ジクロロキノキサリンは、新規の対称および非対称2,3-二置換キノキサリンの合成に使用できます . これらの化合物は、さまざまな硫黄および/または窒素求核剤を用いた2,3-ジクロロキノキサリンの官能化を通じて合成できます .
抗菌活性
合成されたキノキサリン誘導体は、有意な抗菌活性を示しています . これにより、6-ブロモ-2,3-ジクロロキノキサリンは、新規抗菌剤の開発において貴重な化合物となります。
産業用途
Safety and Hazards
特性
IUPAC Name |
6-bromo-2,3-dichloroquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrCl2N2/c9-4-1-2-5-6(3-4)13-8(11)7(10)12-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSSGUHOTRLMJNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)N=C(C(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrCl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40549827 | |
| Record name | 6-Bromo-2,3-dichloroquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40549827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
108229-82-9 | |
| Record name | 6-Bromo-2,3-dichloroquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40549827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-([1,1'-Biphenyl]-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B20644.png)
![(E)-5-Acetyloxy-6-(3-acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enoic acid](/img/structure/B20645.png)


![3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B20653.png)








